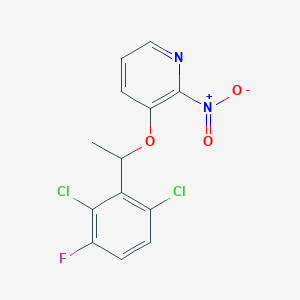
Eupalinilide A
Übersicht
Beschreibung
Eupalinilide A is a sesquiterpene lactone isolated from the East Asian herbaceous perennial Eupatorium lindleyanum . This compound has garnered significant interest due to its unique biological properties, including its ability to inhibit hematopoietic stem/progenitor cell differentiation, thereby promoting progenitor expansion .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Eupalinilide A involves multiple steps, including bromination, Favorskii rearrangement, and allylic oxidation . The process begins with the bromination of carvone, followed by a Favorskii rearrangement to produce a lactone. Subsequent steps involve reduction, dehydration, and the addition of vinyl lithium to achieve the desired stereochemistry . The final stages include esterification and selective oxidation to yield this compound .
Industrial Production Methods
This involves optimizing reaction conditions and scaling up the synthesis to produce sufficient quantities for research and potential therapeutic applications .
Analyse Chemischer Reaktionen
Types of Reactions
Eupalinilide A undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and 3,5-dimethylpyrazole.
Reduction: Modified Luche reduction is used for selective reduction.
Substitution: Reagents such as vinyl lithium are employed for stereochemical control.
Major Products
The major products formed from these reactions include various intermediates that are further processed to yield this compound .
Wissenschaftliche Forschungsanwendungen
Eupalinilide A has a wide range of scientific research applications:
Wirkmechanismus
Eupalinilide A exerts its effects by inhibiting the differentiation of hematopoietic stem/progenitor cells, thereby promoting their expansion . The exact molecular targets and pathways involved are still under investigation, but it is believed to act independently of other known mechanisms for stem cell expansion .
Vergleich Mit ähnlichen Verbindungen
Eupalinilide A is part of a family of sesquiterpene lactones, which includes compounds such as Eupalinilide E, Eupachinilide B, and Eupalinilide G . These compounds share similar structural features but differ in their biological activities and specific applications. This compound is unique in its ability to promote stem cell expansion, a property not commonly found in other sesquiterpene lactones .
List of Similar Compounds
This compound stands out due to its specific biological activity and potential therapeutic applications, making it a compound of significant interest in scientific research.
Eigenschaften
IUPAC Name |
[6-(chloromethyl)-6,9-dihydroxy-9-methyl-3-methylidene-2-oxo-3a,4,5,6a,9a,9b-hexahydroazuleno[4,5-b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClO7/c1-10(5-7-22)17(23)27-13-8-20(26,9-21)12-4-6-19(3,25)15(12)16-14(13)11(2)18(24)28-16/h4-6,12-16,22,25-26H,2,7-9H2,1,3H3/b10-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLMITLRFJSJRS-BJMVGYQFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCO)C(=O)OC1CC(C2C=CC(C2C3C1C(=C)C(=O)O3)(C)O)(CCl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CO)/C(=O)OC1CC(C2C=CC(C2C3C1C(=C)C(=O)O3)(C)O)(CCl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





amine](/img/structure/B3282739.png)



![6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxamide](/img/structure/B3282770.png)

![[(2-Bromo-benzyl)-methyl-amino]-acetic acid](/img/structure/B3282777.png)


![1-Oxa-8-azaspiro[4.5]decan-4-ol](/img/structure/B3282816.png)

